An In-depth Technical Guide to the Origin and Natural Source of Ternatin
An In-depth Technical Guide to the Origin and Natural Source of Ternatin
Prepared for: Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: The term "Ternatin" refers to two distinct classes of natural products originating from vastly different biological sources. This guide will address both, clarifying their unique origins and chemical nature to ensure scientific accuracy. The user's query for "Ternatin heptapeptide" specifically points to the fungal metabolite. However, the more common association of "Ternatin" is with the anthocyanin pigments of the Clitoria ternatea plant. Both are detailed below.
Part 1: (-)-Ternatin, the Cyclic Heptapeptide
(-)-Ternatin is a highly N-methylated cyclic heptapeptide with significant biological activities, including the inhibition of fat accumulation and antifungal properties.[1][2]
Natural Source and Origin
The primary natural sources of (-)-Ternatin are fungi. It was first isolated from the fungus Didymocladium ternatum in 1974.[1] More recently, it has been isolated from the mushroom Coriolus versicolor, also known as Trametes versicolor, a fungus distributed worldwide and commonly found on dead logs and stumps in temperate forests across Asia, Europe, and North America.[3][4][5]
-
Organism: Coriolus versicolor (syn. Trametes versicolor) and Didymocladium ternatum.[1][3]
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Taxonomy:
-
Kingdom: Fungi
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Phylum: Basidiomycota
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Class: Agaricomycetes
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Order: Polyporales
-
Family: Polyporaceae
-
Genus: Trametes (Coriolus) / Didymocladium
-
-
Habitat: Coriolus versicolor is a saprophytic fungus that plays a crucial role in the decomposition of wood.[5]
Biosynthesis of (-)-Ternatin
The biosynthesis of cyclic peptides like (-)-Ternatin in fungi is typically carried out by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). While the specific NRPS responsible for (-)-Ternatin synthesis has not been fully characterized, the general mechanism can be inferred.
The structure of (-)-Ternatin was identified as cyclo[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-L-Leu-L-(NMe)Ala-D-(NMe)Ala-(2R,3R)-3-hydroxy-Leu]. [6] This complex structure, with its mix of D- and L-amino acids and extensive N-methylation, is a hallmark of NRPS products.
Isolation of (-)-Ternatin from Coriolus versicolor
The isolation of (-)-Ternatin is a multi-step process involving extraction and chromatographic purification. [15]
Experimental Protocol: Isolation of (-)-Ternatin
-
Extraction:
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Homogenize fresh or dried fruiting bodies of Coriolus versicolor.
-
Extract the homogenized material with 80% aqueous ethanol.
-
Partition the crude extract between ethyl acetate (EtOAc) and water. The bioactive compounds will be in the EtOAc layer. [15]
-
-
Preliminary Purification:
-
Concentrate the EtOAc layer and partition it between aqueous methanol and hexane. The active fraction will be in the aqueous methanol layer. [15]
-
-
Chromatographic Separation:
-
Subject the concentrated aqueous methanol layer to silica gel column chromatography.
-
Further purify the active fractions using Sephadex LH-20 gel permeation chromatography.
-
The final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure (-)-Ternatin. [15]
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| Parameter | Value | Reference |
| Molecular Formula | C₃₇H₆₇N₇O₈ | [11] |
| Molar Mass | 737.984 g/mol | [11] |
| EC₅₀ (Fat Accumulation) | 0.14 µg/mL in 3T3-L1 cells | [6] |
Part 2: Ternatins, the Anthocyanins
The more widely known "Ternatins" are not peptides but a class of polyacylated anthocyanins. These are water-soluble pigments responsible for the vibrant blue color of the butterfly pea flower. [1, 7]
Natural Source and Origin
Ternatin anthocyanins are exclusively found in the flowers of Clitoria ternatea, commonly known as the butterfly pea or blue pea. [1] This plant is a perennial vine belonging to the Fabaceae family and is native to equatorial Asia. [1, 5]
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Organism: Clitoria ternatea
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Taxonomy:
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Kingdom: Plantae
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Phylum: Tracheophyta
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Class: Magnoliopsida
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Order: Fabales
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Family: Fabaceae
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Genus: Clitoria
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-
Plant Part: The highest concentration of Ternatins is found in the flower petals. [1]
Biosynthesis of Ternatin Anthocyanins
Ternatin biosynthesis is a branch of the flavonoid pathway. The core structure is delphinidin, which is then extensively modified through glycosylation and acylation. [1, 7] There are at least 15 different Ternatins (A1-A3, B1-B4, C1-C5, and D1-D3) that have been identified. [1] The biosynthesis begins with Ternatin C5, the simplest form, which is subsequently elaborated. [16]
Isolation of Ternatin Anthocyanins from Clitoria ternatea
Experimental Protocol: Isolation of Ternatin Anthocyanins
-
Extraction:
-
Macerate fresh or dried butterfly pea flowers.
-
Extract with hot water or a 50% ethanol (v/v) solution. The use of slightly acidified solvents can improve stability.[8]
-
Filter the mixture to separate the liquid extract from the solid plant material.
-
-
Purification:
-
The crude extract contains a mixture of different Ternatins, sugars, and other phenolic compounds.
-
Purification can be achieved using column chromatography, often with amberlite resins or Sephadex LH-20.[9]
-
For separation of individual Ternatin compounds, preparative HPLC is the method of choice.[9]
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| Property | Description | Reference |
| Core Structure | Delphinidin 3,3′,5′-triglucoside | [6][10] |
| Acyl Groups | Primarily p-coumaric acid | [11] |
| Glycosyl Groups | D-glucose | [11] |
| Color | Intense blue in the pH range of 3.2 to 5.2 | [10] |
Summary and Conclusion
It is imperative for researchers to distinguish between the two classes of molecules referred to as "Ternatin". The Ternatin heptapeptide is a fungal secondary metabolite from Coriolus versicolor with potential applications in metabolic disease research. In contrast, Ternatin anthocyanins are plant pigments from Clitoria ternatea with applications as natural colorants and antioxidants. This guide provides the foundational knowledge of the origin and natural source for both, enabling precise scientific communication and further research.
References
-
Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications. Frontiers in Plant Science, 12, 792303. [Link]
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Terahara, N., Oda, M., Matsui, T., Osajima, Y., Saito, N., Toki, K., & Honda, T. (1996). Five New Anthocyanins, Ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea Flowers. Journal of Natural Products, 59(2), 139-144. [Link]
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Le, T. N., Nguyen, T. H. P., Nguyen, T. C., & Nguyen, T. H. (2021). Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry. Processes, 9(7), 1229. [Link]
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Kobayashi, M., Kawashima, H., Takemori, K., Ito, H., Murai, A., Masuda, S., ... & Horio, F. (2012). Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A (y) mice. Biochemical and biophysical research communications, 427(2), 299-304. [Link]
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Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins from Clitoria ternatea flower: Biosynthesis, extraction, stability, antioxidant activity, and applications. Monash University. [Link]
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Shimokawa, K., Mashima, I., Asai, A., Yamada, K., Kita, M., & Uemura, D. (2006). (-)-Ternatin, a Highly N-Methylated Cyclic Heptapeptide that Inhibits Fat Accumulation: Structure and Synthesis. Tetrahedron Letters, 47(25), 4445-4448. [Link]
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Vidana Gamage, G. C., Lim, Y. Y., & Choo, W. S. (2021). Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications. Frontiers in plant science, 12, 792303. [Link]
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Kobayashi, M., Kawashima, H., Takemori, K., Ito, H., Murai, A., Masuda, S., ... & Horio, F. (2012). Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice. Biochemical and biophysical research communications, 427(2), 299–304. [Link]
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Le, T. N., Nguyen, T. H. P., Nguyen, T. C., & Nguyen, T. H. (2021). Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry. Processes, 9(7), 1229. [Link]
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Paun, N., & Niculescu, V. (2012). ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS. Annals of the University of Craiova-Agriculture, Montanology, Cadastre Series, 42(1), 101-110. [Link]
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Zhang, Y., et al. (2017). Purification, characterization, and antitumor activity of a novel glucan from the fruiting bodies of Coriolus Versicolor. Journal of food science, 82(2), 481-488. [Link]
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Cui, J., & Chisti, Y. (2003). Polysaccharopeptides of Coriolus versicolor: physiological activity, uses, and production. Biotechnology advances, 21(2), 109-122. [Link]
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